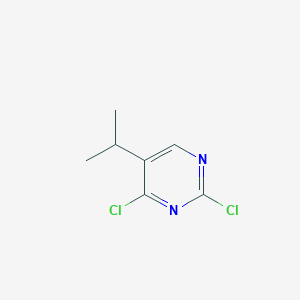

2,4-Dichloro-5-isopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYQYUSMHGHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514843-12-0 | |

| Record name | 2,4-dichloro-5-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-5-isopropylpyrimidine

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Abstract

Substituted pyrimidines are foundational scaffolds in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Among these, the 2,4-dichloro-5-alkylpyrimidine core represents a particularly versatile building block, enabling sequential and regioselective functionalization to rapidly build molecular complexity. This guide provides an in-depth technical analysis of 2,4-dichloro-5-isopropylpyrimidine, a representative member of this class. Due to the limited availability of specific experimental data for this exact derivative in public literature, this document synthesizes information from closely related and well-characterized analogs—including the 5-fluoro, 5-nitro, and 5-ethyl variants—to provide a robust and scientifically-grounded overview. We will explore its physicochemical properties, general synthetic routes, characteristic reactivity in nucleophilic aromatic substitution (SNAr) reactions, and its strategic application in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful heterocyclic intermediate.

Core Physicochemical and Structural Characteristics

The chemical behavior of 2,4-dichloro-5-isopropylpyrimidine is dictated by the interplay between the electron-deficient pyrimidine ring, the two reactive chlorine leaving groups, and the electronic influence of the C5-isopropyl substituent. While specific experimental values for this compound are not widely published, we can extrapolate its properties from well-documented analogs.

Data Summary of 2,4-Dichloro-5-Substituted Pyrimidines

The following table summarizes key quantitative data for several 5-substituted 2,4-dichloropyrimidines to establish a baseline for the expected properties of the 5-isopropyl derivative. The isopropyl group, being a mild electron-donating alkyl group, is expected to confer properties that are broadly similar to the ethyl analog.

| Substituent (at C5) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| -F | C₄HCl₂FN₂ | 166.97[4] | 37 - 41 | White to off-white crystalline solid[5] | 2927-71-1 |

| -NO₂ | C₄HCl₂N₃O₂ | 193.98[6][7] | ~29 | - | 49845-33-2 |

| -I | C₄HCl₂IN₂ | 274.88 | 65 - 69 | Powder | 13544-44-0 |

| -Et | C₆H₆Cl₂N₂ | 177.03[8] | - | - | 5248-35-1 |

| -iPr (Predicted) | C₇H₈Cl₂N₂ | 191.06 | 30 - 50 (Estimated) | Solid or low-melting solid | 104902-60-5 |

Synthesis of the 2,4-Dichloro-5-isopropylpyrimidine Core

The most prevalent and industrially scalable method for synthesizing 2,4-dichloropyrimidines involves the direct chlorination of a corresponding 2,4-dihydroxypyrimidine (uracil) precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often with a tertiary amine base or a catalytic amount of N,N-dimethylformamide (DMF).[9][10]

The causality behind this choice of reagent is twofold:

-

Tautomerism: The uracil precursor exists in a keto-enol tautomerism, with the dienol form being susceptible to reaction.

-

Reagent Efficacy: POCl₃ effectively converts the hydroxyl groups into excellent chlorophosphate leaving groups, which are subsequently displaced by chloride ions to yield the desired dichlorinated product.

Generalized Synthetic Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous compounds like 2,4-dichloro-5-nitropyrimidine.[9][11]

Step 1: Reaction Setup

-

To a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge 5-isopropyluracil (1.0 eq) and phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Begin stirring the resulting slurry under a nitrogen atmosphere.

Step 2: Addition of Catalyst/Base

-

Slowly add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diethylaniline (~1.0-2.0 eq) to the mixture. The addition is often exothermic and should be controlled.

-

The base serves to facilitate the reaction, potentially by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating species.

Step 3: Thermal Reaction

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours.

-

Reaction progress should be monitored by a suitable analytical method (e.g., TLC, GC-MS, or HPLC) until the starting material is consumed.

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. This step is highly exothermic and generates HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Extract the aqueous slurry with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude 2,4-dichloro-5-isopropylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity: The SNAr Reaction

The primary utility of 2,4-dichloro-5-isopropylpyrimidine in synthesis stems from its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The two chlorine atoms at the C2 and C4 positions are activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, making them excellent leaving groups.

Regioselectivity of Substitution

A critical aspect for synthetic planning is the regioselectivity of the first substitution. For most 2,4-dichloropyrimidines bearing a C5 substituent, the C4 position is significantly more reactive towards nucleophilic attack than the C2 position.

Causality of C4-Selectivity:

-

Electronic Stabilization: The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto both ring nitrogens (at positions 1 and 3). In contrast, attack at C2 allows for delocalization primarily onto the adjacent N1 and N3 atoms, which is a slightly less stabilizing arrangement.

-

Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can present greater steric hindrance to an incoming nucleophile compared to the C4 position.

This inherent C4 selectivity is a powerful tool, allowing for the stepwise and controlled introduction of two different nucleophiles. However, it is important to note that this selectivity can be modulated. For instance, studies on related 5-substituted-2,4-dichloropyrimidines have shown that certain nucleophiles, such as tertiary amines, can exhibit excellent selectivity for the C2 position, offering an alternative and complementary synthetic pathway.[12][13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 49845-33-2|2,4-Dichloro-5-nitropyrimidine|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 2,4-Dichloro-5-ethylpyrimidine | C6H6Cl2N2 | CID 10012458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Versatile 2,4-Dichloropyrimidine Scaffold

An In-Depth Technical Guide to 2,4-Dichloro-5-isopropylpyrimidine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-dichloro-5-isopropylpyrimidine, a member of the broader class of 5-substituted 2,4-dichloropyrimidines. While specific data for the 5-isopropyl derivative is not extensively documented in publicly available literature, this guide will leverage established knowledge of its close analogs (e.g., 5-alkyl, 5-halo, and 5-nitro derivatives) to provide a robust framework for its synthesis, reactivity, and potential applications. The principles and protocols discussed herein are foundational to this class of compounds and serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.

The 2,4-dichloropyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its utility as a versatile synthetic intermediate.[1] The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This feature enables the controlled introduction of diverse functionalities, making it an invaluable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[2][3]

The substituent at the C5 position plays a crucial role in modulating the electronic properties and steric environment of the pyrimidine ring, thereby influencing the regioselectivity of subsequent reactions. While a CAS number for 2,4-dichloro-5-isopropylpyrimidine is not readily found in major chemical databases, its structure and the principles governing its chemistry can be inferred from well-documented analogs.

Figure 1: Chemical Structure of 2,4-Dichloro-5-isopropylpyrimidine

Caption: Structure of 2,4-Dichloro-5-isopropylpyrimidine.

Synthesis of 2,4-Dichloro-5-alkylpyrimidines

The most common and established method for the synthesis of 2,4-dichloro-5-substituted pyrimidines involves the chlorination of the corresponding 5-substituted uracil (pyrimidine-2,4-dione).[4] This transformation is typically achieved using phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent.[5]

The general synthetic pathway commences with the synthesis of the appropriate 5-substituted uracil, in this case, 5-isopropyluracil (CAS 17432-95-0).[6] This can be followed by a dehydroxy-chlorination reaction.

General Synthetic Workflow

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 6. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]

Synthesis pathway for 2,4-Dichloro-5-isopropylpyrimidine

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-isopropylpyrimidine

Abstract

This technical guide provides a comprehensive, two-part methodology for the synthesis of 2,4-Dichloro-5-isopropylpyrimidine, a key intermediate for drug development and fine chemical manufacturing. The pathway begins with the synthesis of the precursor, 5-Isopropyluracil, via a base-catalyzed cyclocondensation reaction. The subsequent and critical step involves the deoxychlorination of 5-Isopropyluracil using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst. This document is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.

Introduction

Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The title compound, 2,4-Dichloro-5-isopropylpyrimidine, is a highly valuable building block. Its two chlorine atoms possess differential reactivity, allowing for sequential, regioselective nucleophilic substitutions at the C2 and C4 positions.[1] This property makes it an ideal starting material for constructing complex molecular architectures. This guide presents a robust and well-established synthetic route, detailing the preparation of the 5-isopropyluracil precursor followed by its conversion to the target dichlorinated product.

Part 1: Synthesis of 5-Isopropyluracil (Precursor)

Principle and Rationale

The synthesis of the pyrimidine core is achieved through a classical cyclocondensation reaction. This method involves the reaction of a β-dicarbonyl equivalent with urea. For the synthesis of a 5-substituted uracil, an α-substituted β-ketoester or its synthetic equivalent is required. In this protocol, we utilize ethyl 2-cyano-3-methylbutanoate as the three-carbon synthon, which possesses the necessary isopropyl group pre-installed.

The reaction is catalyzed by a strong base, typically sodium ethoxide, which serves two primary functions: first, it deprotonates the α-carbon of the cyanoester, generating a nucleophilic enolate; second, it facilitates the condensation and subsequent cyclization with urea to form the stable heterocyclic uracil ring.

Detailed Experimental Protocol: 5-Isopropyluracil

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere (e.g., Nitrogen). Stir until all the sodium has dissolved.

-

Initial Condensation: To the freshly prepared sodium ethoxide solution, add 30.0 g (0.5 mol) of dry urea. Stir the resulting suspension for 15 minutes.

-

Addition of Cyanoester: Through the dropping funnel, add 70.8 g (0.5 mol) of ethyl 2-cyano-3-methylbutanoate dropwise over 30-45 minutes. The reaction mixture will warm up.

-

Reaction Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and then reduce the volume to approximately one-third by removing ethanol under reduced pressure. b. Pour the concentrated residue into 500 mL of cold water and stir until all solids are dissolved. c. Carefully acidify the aqueous solution to pH 4-5 with concentrated hydrochloric acid. A white precipitate of 5-isopropyluracil will form. d. Cool the mixture in an ice bath for 1 hour to maximize precipitation. e. Collect the solid product by vacuum filtration, wash the filter cake with two portions of 50 mL cold water, followed by one portion of 50 mL cold ethanol. f. Dry the product in a vacuum oven at 80 °C to a constant weight.

Data Presentation: Reagents for 5-Isopropyluracil Synthesis

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity Used | Role |

| Sodium | 22.99 | 0.5 | 11.5 g | Base Precursor |

| Absolute Ethanol | 46.07 | - | 250 mL | Solvent |

| Urea | 60.06 | 0.5 | 30.0 g | Ring Component |

| Ethyl 2-cyano-3-methylbutanoate | 141.19 | 0.5 | 70.8 g (approx. 75 mL) | Isopropyl Synthon |

| Concentrated HCl | 36.46 | - | As needed | Neutralization |

Expected Yield: 65-75%

Part 2: Chlorination of 5-Isopropyluracil

Mechanism and Key Considerations

The conversion of the stable, tautomerically flexible uracil ring system into the aromatic 2,4-dichloropyrimidine is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation, acting as both the chlorinating agent and the solvent when used in excess.[1]

The mechanism proceeds through the initial phosphorylation of the enolic hydroxyl groups of the uracil tautomer. This forms a phosphate ester intermediate, which is a superb leaving group. The chloride ions generated from POCl₃ then act as nucleophiles, attacking the C2 and C4 positions and displacing the phosphate groups to yield the final aromatic product.

The addition of a tertiary amine, such as N,N-dimethylaniline, is crucial. It acts as an acid scavenger, neutralizing the HCl produced during the reaction. This prevents potential side reactions and drives the equilibrium towards the product. The reaction is highly exothermic and releases toxic HCl gas, necessitating careful temperature control and execution within a well-ventilated fume hood.[2]

Detailed Experimental Protocol: 2,4-Dichloro-5-isopropylpyrimidine

SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[1] This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask (oven-dried) equipped with a magnetic stirrer, reflux condenser (with a gas outlet bubbler connected to a base trap), and a thermometer, place 15.4 g (0.1 mol) of dry 5-isopropyluracil.

-

Addition of Reagents: Under a nitrogen atmosphere, add 75 mL (approx. 123 g, 0.8 mol) of phosphorus oxychloride. Begin stirring to create a suspension. Carefully add 14.5 g (0.12 mol) of N,N-dimethylaniline dropwise.

-

Reaction Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-5 hours. The reaction mixture should become a clearer, dark-red solution as the starting material is consumed. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the unreacted phosphorus oxychloride via vacuum distillation. This step is critical and must be performed with care.

-

Quenching: Place 400 g of crushed ice into a 1 L beaker. Slowly and carefully , with vigorous stirring, pour the cooled reaction residue onto the ice. This quenching process is highly exothermic and will generate significant HCl fumes. Perform this step slowly to control the rate of reaction.

-

Extraction and Wash: a. Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. b. Extract the product with dichloromethane or ethyl acetate (3 x 75 mL). c. Combine the organic layers and wash sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution), and finally 100 mL of brine.

-

Drying and Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil or low-melting solid. c. The crude product can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Presentation: Reagents for Chlorination

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity Used | Role |

| 5-Isopropyluracil | 154.17 | 0.1 | 15.4 g | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~0.8 | 75 mL (123 g) | Chlorinating Agent/Solvent |

| N,N-Dimethylaniline | 121.18 | 0.12 | 14.5 g (approx. 15 mL) | Catalyst/Acid Scavenger |

| Dichloromethane | 84.93 | - | ~225 mL | Extraction Solvent |

Expected Yield: 85-95%

Visualization of Synthesis and Workflow

Overall Synthetic Pathway

Caption: Overall two-step synthesis of the target compound.

Experimental Workflow for Chlorination

Caption: Step-by-step workflow for the chlorination process.

References

- Devi, I., & Bhuyan, P. J. (2004). An efficient solvent-free synthesis of 6-aminouracils under microwave irradiation. Tetrahedron Letters, 45(46), 8625-8627.

-

Barr, P. J., Jones, A. S., & Walker, R. T. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(10), 2845–2850. [Link]

- Rossi, R. A., & Bardagí, B. K. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

- Gangjee, A., et al. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 50(18), 4443-4453.

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2024). Reagent Guide: Deoxychlorination. [Link]

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 209-272. [Link]

- Xavier, T., Tran, P., Gautreau, A., Le Gall, E., & Presset, M. (2023).

-

Semantic Scholar. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-isopropylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel compound 2,4-Dichloro-5-isopropylpyrimidine. As a substituted pyrimidine, this molecule holds potential as a scaffold in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for its synthesis, quality control, and identification in complex matrices. This document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established principles of spectroscopy and supported by data from analogous structures. Detailed, field-proven protocols for obtaining this data are also provided, ensuring researchers can confidently characterize this compound in their own laboratories.

Introduction: The Significance of 2,4-Dichloro-5-isopropylpyrimidine

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents. The introduction of a lipophilic isopropyl group at the 5-position and reactive chloro-substituents at the 2- and 4-positions of the pyrimidine ring suggests that 2,4-Dichloro-5-isopropylpyrimidine could serve as a versatile intermediate for the synthesis of novel bioactive molecules. Accurate and unambiguous characterization of this compound is the first critical step in its journey from a laboratory curiosity to a potential therapeutic lead. This guide is intended to be a living document for researchers, providing the foundational spectroscopic knowledge required to work with this promising molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2,4-Dichloro-5-isopropylpyrimidine dictates its unique spectral fingerprint. The combination of an aromatic heterocyclic ring, an alkyl substituent, and halogen atoms gives rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular structure of 2,4-Dichloro-5-isopropylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,4-Dichloro-5-isopropylpyrimidine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two distinct sets of signals corresponding to the isopropyl group and the pyrimidine ring proton.

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | 1H | ~7.0 |

| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | 6H | ~7.0 |

| Pyrimidine C6-H | 8.5 - 8.7 | Singlet | 1H | N/A |

Causality of Predicted Shifts:

-

The methine proton of the isopropyl group is expected to be deshielded due to the electron-withdrawing nature of the dichloropyrimidine ring, hence its predicted downfield shift. Its multiplicity as a septet arises from coupling to the six equivalent methyl protons.[1]

-

The methyl protons of the isopropyl group will appear as a doublet due to coupling with the single methine proton. Their chemical shift is in the typical alkyl region.[2]

-

The lone pyrimidine proton at the C6 position is expected to be significantly deshielded by the two electronegative nitrogen atoms and the two chlorine atoms in the ring, resulting in a downfield singlet. The absence of adjacent protons leads to its singlet multiplicity.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C2 | 160 - 165 |

| C4 | 160 - 165 |

| C5 | 125 - 130 |

| C6 | 155 - 160 |

| -C H(CH₃)₂ | 30 - 35 |

| -CH(C H₃)₂ | 20 - 25 |

Causality of Predicted Shifts:

-

The C2 and C4 carbons , being directly attached to both nitrogen and chlorine atoms, are expected to be the most deshielded and appear significantly downfield.[4]

-

The C6 carbon , adjacent to a nitrogen atom and bonded to a proton, will also be downfield.

-

The C5 carbon , bonded to the isopropyl group, will be the most upfield of the pyrimidine carbons.

-

The isopropyl carbons will appear in the typical aliphatic region of the spectrum.[5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (pyrimidine ring) |

| 2970 - 2870 | C-H stretch | Aliphatic (isopropyl group) |

| 1600 - 1450 | C=C and C=N stretch | Pyrimidine ring |

| 1470 - 1430 | C-H bend | Aliphatic (isopropyl group) |

| 800 - 600 | C-Cl stretch | Chloro-substituent |

Causality of Predicted Absorptions:

-

The aromatic C-H stretching vibrations are characteristic of the pyrimidine ring.[6]

-

The aliphatic C-H stretching and bending vibrations are indicative of the isopropyl group.[7][8]

-

The C=C and C=N stretching vibrations are characteristic of the pyrimidine ring system.[9]

-

The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum.[6]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a wealth of structural information.

| m/z | Predicted Fragment | Identity |

| 206/208/210 | [M]⁺ | Molecular ion |

| 191/193/195 | [M - CH₃]⁺ | Loss of a methyl group |

| 171/173 | [M - Cl]⁺ | Loss of a chlorine atom |

| 163/165 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Causality of Predicted Fragmentation:

-

The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The approximate ratio of the M, M+2, and M+4 peaks will be 9:6:1.

-

Loss of a methyl group (15 Da) from the isopropyl moiety is a common fragmentation pathway for alkyl-substituted aromatics, leading to a more stable secondary carbocation.[10]

-

Loss of a chlorine atom (35/37 Da) is a likely fragmentation pathway.

-

Cleavage of the bond between the pyrimidine ring and the isopropyl group will result in the loss of the isopropyl radical (43 Da).[11]

-

The isopropyl cation is a stable fragment and is expected to be a prominent peak in the spectrum.[11][12]

Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 2,4-Dichloro-5-isopropylpyrimidine under electron ionization.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 2,4-Dichloro-5-isopropylpyrimidine.

Caption: A typical workflow for the analysis of 2,4-Dichloro-5-isopropylpyrimidine by GC-MS.

Proposed Synthesis Route

A plausible synthetic route to 2,4-Dichloro-5-isopropylpyrimidine would involve the chlorination of a 5-isopropyluracil precursor. This is a common method for the preparation of dichloropyrimidines.[13][14][15]

Sources

- 1. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. How many signals would you expect to see in ^{13}C NMR of C_6H_5-CH(CH_3).. [askfilo.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2,4-Dichloropyrimidine(3934-20-1) IR Spectrum [m.chemicalbook.com]

- 10. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Propose a fragmentation to account for each numbered peak in the ... | Study Prep in Pearson+ [pearson.com]

- 13. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2,4-Dichloro-5-isopropylpyrimidine

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutic agents.[1][2] Its prevalence in essential biomolecules like nucleic acids has made it a privileged starting point for the design of novel drugs targeting a wide array of pathologies, including cancer, and viral and bacterial infections.[1][3] Within this class, 2,4-dichloropyrimidines serve as exceptionally versatile intermediates, enabling the synthesis of diverse compound libraries through sequential nucleophilic substitution at the C2 and C4 positions.[4][5] This guide focuses on the untapped potential of a specific derivative, 2,4-Dichloro-5-isopropylpyrimidine. While direct experimental data for this compound is not yet available in published literature, this document will provide a predictive analysis of its potential biological activities based on established structure-activity relationships of analogous compounds. We will delve into its promise as an anticancer and antiviral agent, propose a comprehensive research workflow for its evaluation, and provide detailed experimental protocols to guide researchers in unlocking its therapeutic potential.

Introduction: The Rationale for Investigating 2,4-Dichloro-5-isopropylpyrimidine

The therapeutic landscape is in constant need of novel chemical entities with improved efficacy, selectivity, and resistance profiles. The pyrimidine nucleus is a proven scaffold in this endeavor, with derivatives exhibiting a vast range of biological activities.[1][2] The 2,4-dichloropyrimidine framework is particularly noteworthy as it is a key building block in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapeutics that have revolutionized oncology.[6][7][8] Marketed drugs such as Pazopanib, a VEGFR inhibitor, are synthesized using this versatile starting material.[4][8]

The biological activity of pyrimidine derivatives is significantly influenced by the nature of the substituents on the pyrimidine ring.[1] Specifically, modifications at the C5 position have been shown to be critical for modulating potency and selectivity. Research on related pyrrolo[2,3-d]pyrimidines has demonstrated that small alkyl groups, including isopropyl, at the 5-position can lead to potent inhibition of enzymes like dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[9]

Given this precedent, 2,4-Dichloro-5-isopropylpyrimidine emerges as a compelling candidate for investigation. The combination of the reactive 2,4-dichloro core with the sterically significant and hydrophobic 5-isopropyl group suggests the potential for novel interactions with biological targets. This guide will explore the most promising therapeutic avenues for this compound and lay out a systematic approach for its scientific evaluation.

Predicted Biological Activities and Mechanistic Hypotheses

Anticancer Activity: A Dual-Pronged Approach

A primary predicted activity for 2,4-Dichloro-5-isopropylpyrimidine is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[4] The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.

The two chlorine atoms on 2,4-Dichloro-5-isopropylpyrimidine serve as reactive handles for the sequential introduction of various amine-containing fragments, allowing for the creation of a library of derivatives. The 5-isopropyl group is hypothesized to project into a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity and conferring selectivity for specific kinases.

Hypothesized Signaling Pathway: Inhibition of an Oncogenic Kinase

Caption: Predicted inhibition of the RAF-MEK-ERK signaling pathway.

Another plausible anticancer mechanism is the inhibition of DHFR. This enzyme is crucial for the synthesis of nucleotides, and its inhibition leads to the arrest of DNA replication and cell death.[9] As previously noted, studies have shown that 5-alkyl substituted pyrrolo[2,3-d]pyrimidines, including those with isopropyl groups, are potent inhibitors of DHFR.[9] The increased hydrophobicity and steric bulk of the isopropyl group, compared to a methyl or ethyl group, may facilitate strong interactions with hydrophobic residues within the DHFR active site, such as Val115 in human DHFR.[9]

Antiviral Activity

The pyrimidine scaffold is a common feature in many antiviral drugs.[2][10] These compounds can act through various mechanisms, including direct inhibition of viral enzymes like polymerases or proteases, or by inhibiting host cell kinases that are essential for viral replication.[8] Given the prediction that 2,4-Dichloro-5-isopropylpyrimidine derivatives may act as kinase inhibitors, they could possess broad-spectrum antiviral activity by targeting these host factors. This approach has the added advantage of a potentially higher barrier to the development of viral resistance.

Proposed Research and Development Workflow

A structured, phased approach is essential to systematically evaluate the biological potential of 2,4-Dichloro-5-isopropylpyrimidine. The following workflow is proposed as a comprehensive strategy, from initial synthesis to mechanistic studies.

Workflow for Biological Evaluation

Caption: A phased approach to the biological evaluation of the target compound.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for key initial screening assays are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of 2,4-Dichloro-5-isopropylpyrimidine (or its derivatives) in DMSO and then dilute in cell culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Methodology:

-

Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include no-enzyme and no-compound controls.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the produced ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: A lower luminescent signal indicates a higher level of kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus.

Methodology:

-

Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

-

Viral Infection: Infect the cells with a known amount of virus (to produce about 50-100 plaques per well) for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound. Include a no-compound control and a positive control (e.g., acyclovir for HSV-1).

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

-

Data Acquisition: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the no-compound control and determine the EC50 value.

Data Presentation and Interpretation

The results from the initial screening assays should be tabulated to allow for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Data for 2,4-Dichloro-5-isopropylpyrimidine Derivatives

| Compound ID | Cancer Cell Line (IC50, µM) | Kinase Target (IC50, µM) | Viral Target (EC50, µM) |

| Parent Compound | > 50 | > 50 | > 50 |

| Derivative 1a | 5.2 (MCF-7) | 0.8 (Aurora A) | Not Active |

| Derivative 1b | 2.1 (HCT116) | 0.2 (VEGFR2) | 15.4 (HSV-1) |

| Derivative 2a | 10.5 (A549) | 1.5 (CDK2) | 2.5 (Influenza A) |

| Positive Control | Varies | Varies | Varies |

Interpretation:

-

The parent 2,4-Dichloro-5-isopropylpyrimidine may show little to no activity, which is expected for a synthetic intermediate.

-

The activity of the derivatives will depend on the nature of the substituents at the C2 and C4 positions.

-

Potent activity against specific cancer cell lines should be correlated with inhibition of specific kinases that are known to be drivers in those cancers.

-

Broad-spectrum antiviral activity might suggest the inhibition of a host cell factor, whereas activity against a specific virus might indicate targeting of a viral protein.

-

This initial data will guide the synthesis of further analogs to establish a clear structure-activity relationship (SAR).

Conclusion and Future Directions

2,4-Dichloro-5-isopropylpyrimidine represents a novel and unexplored chemical entity with significant potential in drug discovery. Based on the well-established biological importance of the pyrimidine scaffold and the influence of C5-alkylation, there is a strong rationale for investigating this compound as a precursor for novel anticancer and antiviral agents. The proposed research workflow provides a clear and systematic path for its evaluation, from initial screening to detailed mechanism of action studies. The successful execution of this plan could lead to the identification of new lead compounds with the potential to address unmet medical needs. The versatility of the 2,4-dichloropyrimidine core suggests that with creative synthetic chemistry, the 5-isopropyl derivative can be elaborated into a new generation of targeted therapeutics.

References

- Acta Virologica. (1990).

- Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6847–6861.

- Holý, A., et al. (1992). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 35(11), 2047–2055.

- Holý, A., et al. (1992). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. J Med Chem., 35(11), 2047-55.

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(14), 10382-10403.

- Hentemann, M. F., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Patel, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR, 13(3), 1-13.

- ResearchGate. (2006). 2,4-Dichloropyrimidine.

- Sharma, P., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer studies. PubMed.

- Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- Phillips, C., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.

- Khan, I., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.

- BenchChem. (2025). Application of 2,5-Dichloro-4,6-pyrimidinediamine in Kinase Inhibitor Synthesis: A Detailed Guide. BenchChem.

- NSR laboratories Pvt. Ltd. (2025). 2,4-Dichloropyrimidine: Key Applications and Testing Insights.

- PubChem. (n.d.). 2,4-Dichloropyrimidine. PubChem.

- Zhonghan. (n.d.). China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Zhonghan.

- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 15(1), 272-296.

- PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. PubChem.

- Y.A. Abbas, et al. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 22-35.

- ChemicalBook. (2025). 2,4-Dichloro-5-fluoropyrimidine. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Role of 2,4-Dichloro-5-fluoropyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Dichloropyrimidine (CAS 3934-20-1): Uses, Synthesis, and Analytical Testing [nsrlaboratories.com]

- 9. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Regioselectivity

An In-Depth Technical Guide to the Regioselective Functionalization of Chlorine Atoms at the C2 and C4 Positions of Pyrimidine Scaffolds

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine ring is a cornerstone scaffold, forming the core of countless therapeutic agents and biologically active molecules.[1][2] Its prevalence stems from its unique electronic properties and its capacity for diverse functionalization. Commercially available dichloropyrimidines, particularly 2,4-dichloropyrimidine, serve as invaluable starting materials for building molecular complexity. However, the presence of multiple reactive chlorine atoms presents a critical challenge: controlling which position reacts. The ability to selectively functionalize the C2 versus the C4 position is not merely an academic exercise; it is a strategic imperative that dictates the efficiency of synthetic routes, the diversity of compound libraries, and ultimately, the speed at which novel drug candidates can be developed.[3][4]

This technical guide moves beyond a simple recitation of protocols. It delves into the fundamental electronic principles that govern the inherent reactivity of these positions, explores the strategic levers—both catalytic and condition-based—that allow chemists to control and even invert the site of reaction, and provides validated, field-proven methodologies for achieving predictable outcomes.

Chapter 1: The Electronic Landscape and Inherent Reactivity

The pyrimidine ring is an electron-deficient aromatic system, a characteristic that renders its chloro-substituents highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][5][6] In 2,4-dichloropyrimidines, the reactivity of the two chlorine atoms is not equivalent. A confluence of electronic factors establishes a clear hierarchy.

1.1. The Decisive Role of the Meisenheimer Intermediate

In SNAr reactions, the rate-determining step is typically the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is paramount in determining the regiochemical outcome.

-

Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex is delocalized onto the N1 and N3 nitrogen atoms through resonance. The intermediate formed via attack at C4 benefits from a more stable para-quinoid resonance structure.[7]

-

Attack at C2: Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogens. However, the resulting ortho-quinoid intermediate is generally less stable than the para-quinoid structure formed from C4 attack.[7]

This superior stabilization of the Meisenheimer intermediate for C4 attack is the primary reason that the C4 position is inherently more reactive towards nucleophiles than the C2 position .[5][6][7][8] This general order of reactivity, C4 > C2, is a foundational principle observed in both SNAr and many palladium-catalyzed reactions.[7]

1.2. A Frontier Molecular Orbital (FMO) Perspective

A more sophisticated explanation can be found in Frontier Molecular Orbital (FMO) theory. For a nucleophilic attack, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the dichloropyrimidine).

In unsubstituted 2,4-dichloropyrimidine, the LUMO has a significantly larger coefficient (lobe) at the C4 position compared to the C2 position.[9][10] This indicates that the C4 position is the more electrophilic and kinetically favored site for nucleophilic attack.[8][9]

Caption: SNAr reaction pathways for 2,4-dichloropyrimidine.

Chapter 2: Methodologies for Selective C4-Functionalization

Leveraging the inherent C4 reactivity is the most direct strategy for synthesizing 4-substituted-2-chloropyrimidines, which are themselves valuable intermediates for further diversification.

2.1. C4-Selective Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are often the simplest and most cost-effective method for introducing heteroatom nucleophiles. The reaction's success hinges on the nucleophilicity of the attacking species and the reaction conditions.

Protocol 2.1.1: General Procedure for C4-Amination of 2,4-Dichloropyrimidine

This protocol is a self-validating system. The consumption of the starting material and the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate provides an initial check of reaction progress. The regioselectivity must be confirmed by rigorous analytical methods such as 1H NMR, where distinct splitting patterns for the pyrimidine protons will differentiate the C4 and C2 isomers.

-

Objective: To selectively substitute the C4-chlorine of 2,4-dichloropyrimidine with an amine nucleophile.

-

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol, 1 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.0-1.2 mmol, 1.0-1.2 equiv)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., DMF, Dioxane, or EtOH) (5-10 mL)

-

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine and the chosen solvent.

-

Add the amine nucleophile, followed by the base.

-

Heat the reaction mixture to the desired temperature (typically ranging from 60 °C to 120 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine.

-

-

Causality: The use of a base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile which would render it non-nucleophilic. The choice of solvent and temperature is dictated by the reactivity of the amine; less reactive amines require more forcing conditions (higher temperatures and polar aprotic solvents like DMF).

2.2. C4-Selective Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds, the Suzuki-Miyaura coupling is a powerful and versatile tool. In the case of 2,4-dichloropyrimidines, the oxidative addition of the palladium catalyst preferentially occurs at the more electrophilic C4-Cl bond.[1][11]

Protocol 2.2.1: Microwave-Assisted C4-Arylation of 2,4-Dichloropyrimidine

This microwave-assisted protocol offers significant advantages in terms of reaction time and efficiency.[1][2] The validation of this method lies in its high yields and exceptional regioselectivity, which should be confirmed by LC-MS and NMR analysis. The extremely low catalyst loading is a key feature of its efficiency.[2]

-

Objective: To achieve rapid and highly regioselective C4-arylation via Suzuki coupling.

-

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol, 1 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.1 mmol, 1.1 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.005 mmol, 0.5 mol%)

-

Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Solvent System (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) (4 mL)

-

-

Procedure:

-

In a microwave reaction vial, combine 2,4-dichloropyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the degassed solvent system.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15 minutes).[2]

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the 4-aryl-2-chloropyrimidine product.

-

-

Causality: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent mixture, dramatically reducing reaction times compared to conventional heating. The choice of a palladium(0) source like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle via oxidative addition into the C4-Cl bond.

| Reaction Type | Position | Typical Conditions | Regioselectivity (C4:C2) | Key Advantage | Reference |

| SNAr (Amination) | C4 | K₂CO₃, EtOH, 80 °C | >95:5 | Simplicity, Low Cost | [5][7] |

| Suzuki Coupling | C4 | Pd(PPh₃)₄, K₂CO₃, MW, 15 min | >98:2 | Speed, C-C bond formation | [1][2] |

| Buchwald-Hartwig | C4 | Pd catalyst, Ligand, Base | High | Broad amine scope | [7][12] |

| Table 1: Comparison of Common C4-Selective Functionalization Methods. |

Chapter 3: Strategies for Inverting Selectivity to C2

While C4 selectivity is the "natural" pathway, modern synthetic challenges often require the installation of substituents at the C2 position first. This demands strategies to override the inherent electronic preference.

3.1. Electronic and Steric Manipulation

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring.[9][10]

-

Electron-Donating Groups (EDGs): Placing a strong EDG (e.g., -OMe, -NHMe) at the C6 position can dramatically alter the electronic landscape. These groups donate electron density into the ring, changing the distribution of the LUMO. The LUMO lobes at C2 and C4 can become similar in size, or in some cases, the C2 position can become the more electrophilic site, leading to C2-selective substitution.[9][10]

-

Electron-Withdrawing Groups (EWGs): Conversely, an EWG at the C5 position tends to enhance the natural C4 selectivity.[13]

-

Steric Hindrance: A bulky substituent at the C5 position can sterically block the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 site.[9]

Caption: Key factors controlling regioselectivity in dichloropyrimidines.

3.2. Catalyst-Controlled C2-Selective Cross-Coupling

A significant breakthrough in pyrimidine chemistry has been the development of palladium catalyst systems that can override the inherent C4 preference in cross-coupling reactions. This represents a paradigm shift from substrate control to catalyst control.

It has been demonstrated that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective C-S cross-coupling (thiolation) of 2,4-dichloropyrimidines.[4][14] This atypical selectivity is surprising and opens up new synthetic possibilities.

Protocol 3.2.1: C2-Selective Thiolation of 2,4-Dichloropyrimidine

This advanced protocol provides access to 2-thio-substituted pyrimidines, a class of compounds that was previously difficult to synthesize directly. The validation of this protocol rests on careful analysis (NMR, MS) to confirm the C2 connectivity, as it inverts the conventional wisdom of pyrimidine reactivity.

-

Objective: To achieve catalyst-controlled C2-selective thiolation of 2,4-dichloropyrimidine.

-

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol, 1 equiv)

-

Thiol (e.g., 1-dodecanethiol) (1.2 mmol, 1.2 equiv)

-

Palladium Precatalyst (e.g., (η³-indenyl)PdCl(IPent)) (0.02 mmol, 2 mol%)

-

Base (e.g., NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Solvent (e.g., Toluene) (5 mL)

-

-

Procedure:

-

In an inert atmosphere glovebox, combine the palladium precatalyst, NaOt-Bu, and toluene in a reaction vial.

-

Add the thiol, followed by the 2,4-dichloropyrimidine.

-

Seal the vial and stir at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by GC-MS or LC-MS. The C2- and C4-isomers will be distinguishable.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify by column chromatography. The C2-isomer is typically the major product.

-

-

Causality: The bulky NHC ligand on the palladium center is believed to sterically and electronically favor oxidative addition into the C2-Cl bond over the C4-Cl bond, a reversal of the trend seen with smaller phosphine ligands.[4] The mild reaction conditions are critical to suppress a competing C4-selective background SNAr reaction.[14]

Chapter 4: Workflow for Sequential Di-functionalization

The ability to control regioselectivity unlocks powerful strategies for sequential functionalization, allowing for the precise and modular construction of complex 2,4-disubstituted pyrimidines.[15][16][17][18]

Caption: A modular workflow for synthesizing 2,4-disubstituted pyrimidines.

This workflow begins by exploiting the inherent C4 reactivity using a robust method like Suzuki coupling. The resulting 4-aryl-2-chloropyrimidine is now an activated substrate for a second substitution at the C2 position. The presence of the C4-substituent can electronically influence the reactivity of the remaining C2-chlorine, but it is generally amenable to displacement under slightly more forcing conditions than the initial C4 reaction. This modular approach is a cornerstone of library synthesis in modern drug discovery.

Conclusion

The differential reactivity of chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a nuanced interplay of electronics, sterics, and reaction conditions. While the C4 position is inherently the more reactive site due to superior stabilization of the SNAr reaction intermediate, this guide has demonstrated that this is not an immutable law. Through the strategic placement of directing groups, the careful control of reaction parameters, and most significantly, the application of advanced, ligand-controlled catalyst systems, the regiochemical outcome can be precisely manipulated. For the medicinal chemist and drug development professional, mastering these principles and protocols provides the essential toolkit to navigate the synthesis of complex pyrimidine-based targets with efficiency and precision, accelerating the discovery of next-generation therapeutics.

References

- BenchChem. (2025). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Wuming, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry.

- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

- Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.

- University of the Pacific. (n.d.). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M.

- ProQuest. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Benchchem. (2025). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.

- Benchchem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.

- American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC.

- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.

- American Chemical Society. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications.

- PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.

- Benchchem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.

- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- National Institutes of Health. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.

- Wuming, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 3. Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M - ProQuest [proquest.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-5-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,4-Dichloro-5-isopropylpyrimidine stands as a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds integral to the structure of nucleobases and numerous therapeutic agents. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with the lipophilic isopropyl group at the C5 position, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with potential biological activity. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential and regioselective introduction of various functional groups, a cornerstone of combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The ultimate utility of 2,4-dichloro-5-isopropylpyrimidine in a drug development pipeline is intrinsically linked to its physicochemical properties, most notably its solubility and stability. A comprehensive understanding of these characteristics is paramount for optimizing reaction conditions, developing robust purification protocols, formulating drug candidates for preclinical and clinical evaluation, and ensuring the long-term viability of active pharmaceutical ingredients (APIs). This technical guide provides a deep dive into the theoretical and practical aspects of the solubility and stability of 2,4-dichloro-5-isopropylpyrimidine, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to provide a robust predictive framework and a solid foundation for experimental design.

I. Physicochemical Properties: A Comparative Analysis

To predict the behavior of 2,4-dichloro-5-isopropylpyrimidine, it is instructive to first examine the known properties of its close structural analogs. The electronic and steric effects of the C5 substituent play a significant role in modulating the molecule's overall characteristics.

| Property | 2,4-dichloro-5-fluoropyrimidine | 2,4-dichloro-5-nitropyrimidine | 2,4-dichloro-5-methylpyrimidine | 2,4-Dichloro-5-isopropylpyrimidine (Predicted) |

| Molecular Formula | C₄HCl₂FN₂[1] | C₄HCl₂N₃O₂[2][3] | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂ |

| Molecular Weight | 166.97 g/mol [1] | 193.98 g/mol | 163.00 g/mol | 191.06 g/mol |

| Appearance | White to off-white crystalline solid | Yellow crystalline solid[3] | Solid | Expected to be a solid at room temperature |

| Melting Point | 37-41 °C[4] | 28-32 °C | 26-28 °C | Likely in a similar range, potentially slightly higher than the methyl analog due to increased molecular weight and van der Waals forces. |

| Water Solubility | No data available, but expected to be low. Safety data sheets indicate it is moisture-sensitive.[1] | Sparingly soluble (1.0 g/L at 25 °C)[3] | No data available. | Expected to have low aqueous solubility, likely lower than the nitro analog due to the non-polar isopropyl group. |

Expertise & Experience Insights: The isopropyl group, being a larger and more electron-donating alkyl group compared to a methyl group, will increase the lipophilicity of the molecule. This is expected to decrease its solubility in polar solvents like water but enhance its solubility in non-polar organic solvents. The electron-donating nature of the isopropyl group may also subtly influence the reactivity of the chlorine atoms at the C2 and C4 positions, though the primary determinant of their reactivity remains the electron-withdrawing nature of the pyrimidine ring.

II. Solubility Profile

Predicted Solubility Behavior

Based on the principle of "like dissolves like," we can predict the following solubility trends for 2,4-dichloro-5-isopropylpyrimidine:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone).

-

Moderate Solubility: Expected in polar protic solvents (e.g., methanol, ethanol), with solubility likely decreasing with increasing polarity of the alcohol.

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

-

Very Low Solubility: Expected in aqueous solutions.

Experimental Determination of Solubility

To obtain accurate solubility data, both kinetic and thermodynamic solubility assays are recommended.

Methodology 1: Kinetic Solubility Determination

This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,4-dichloro-5-isopropylpyrimidine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

-

Precipitation Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by turbidimetry (measuring light scattering) using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that remains clear.

Methodology 2: Thermodynamic (Equilibrium) Solubility Determination

This method determines the true solubility of a compound at equilibrium and is considered the gold standard for solubility measurement.

Protocol:

-

Sample Preparation: Add an excess amount of solid 2,4-dichloro-5-isopropylpyrimidine to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of 2,4-dichloro-5-isopropylpyrimidine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mmol/L.

III. Stability Profile

The stability of 2,4-dichloro-5-isopropylpyrimidine is a critical parameter that influences its storage, handling, and use in chemical reactions and formulations. As a halogenated pyrimidine, it is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation pathways and products.

Potential Degradation Pathways

-

Hydrolysis: The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic attack by water, leading to hydrolysis. This is often the primary degradation pathway in aqueous environments. The rate of hydrolysis is typically pH-dependent. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic substitution. The reaction likely proceeds sequentially, with one chlorine being replaced by a hydroxyl group to form a chlorohydroxypyrimidine intermediate, followed by the hydrolysis of the second chlorine to yield the corresponding dihydroxypyrimidine.

-